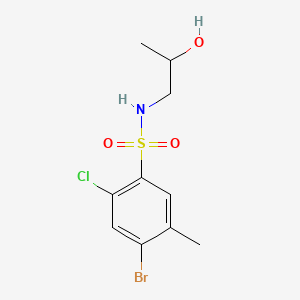
Krypton86
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Krypton-86 is an isotope of the noble gas krypton, with an atomic number of 36 and a mass number of 86. It is a colorless, odorless, and tasteless gas that is chemically inert under standard conditions. Krypton-86 was historically significant as it was used to define the meter from 1960 until 1983, based on the wavelength of its spectral line at 606 nanometers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Krypton-86 is typically obtained through the fractional distillation of liquefied air. This process involves cooling air to very low temperatures to liquefy it, followed by a gradual warming to separate the different components based on their boiling points. Krypton, being a noble gas, is found in trace amounts in the atmosphere and is separated along with other noble gases like neon and xenon .
Industrial Production Methods: In industrial settings, krypton is produced as a byproduct of the production of oxygen and nitrogen from liquefied air. The process involves multiple stages of distillation to achieve the desired purity levels. Once separated, krypton is stored in high-pressure cylinders for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Krypton-86, like other noble gases, is largely chemically inert due to its complete valence electron shell. it can form compounds under extreme conditions. The most notable reaction is with fluorine to form krypton difluoride (KrF₂). This reaction occurs when krypton is exposed to fluorine gas at low temperatures and high pressures, often with the aid of an electric discharge or X-rays .
Common Reagents and Conditions:
Fluorine (F₂): Reacts with krypton to form krypton difluoride.
Extreme Conditions: Low temperatures (around -196°C) and high pressures are required to facilitate the reaction.
Major Products:
Wissenschaftliche Forschungsanwendungen
Krypton-86 has several applications in scientific research due to its unique properties:
Metrology: Historically used to define the meter based on its spectral line.
Lighting: Used in high-intensity discharge lamps and fluorescent bulbs, which emit a bright white light.
Medical Imaging: Employed in certain types of diagnostic imaging due to its inert nature and ability to be detected easily.
Environmental Studies: Used as a tracer gas to study air movement and pollution dispersion
Wirkmechanismus
As a noble gas, krypton-86 does not have a mechanism of action in the traditional sense, as it does not readily participate in chemical reactions. Its applications are primarily based on its physical properties, such as its spectral lines for metrology and its inertness for use in lighting and imaging .
Vergleich Mit ähnlichen Verbindungen
Neon (Ne): Another noble gas used in lighting and as a cryogenic refrigerant.
Argon (Ar): Widely used in welding, lighting, and as a protective atmosphere for various industrial processes.
Xenon (Xe): Used in high-intensity lamps, anesthesia, and as a propellant for ion thrusters in spacecraft
Uniqueness of Krypton-86: Krypton-86 is unique due to its historical significance in defining the meter and its specific spectral properties. While other noble gases have similar inert characteristics, krypton-86’s specific applications in metrology and its ability to form compounds like krypton difluoride under extreme conditions set it apart .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Krypton86 can be achieved through the process of nuclear fission.", "Starting Materials": [ "Uranium238", "Neutron" ], "Reaction": [ "Uranium238 is bombarded with neutrons to induce nuclear fission.", "One of the products of nuclear fission is Krypton86." ] } | |
CAS-Nummer |
14191-82-3 |
Molekularformel |
Kr |
Molekulargewicht |
85.91061062 g/mol |
IUPAC-Name |
krypton-86 |
InChI |
InChI=1S/Kr/i1+2 |
InChI-Schlüssel |
DNNSSWSSYDEUBZ-NJFSPNSNSA-N |
Isomerische SMILES |
[86Kr] |
Kanonische SMILES |
[Kr] |
Synonyme |
Krypton86 |
Herkunft des Produkts |
United States |
Q1: How does Krypton86 enable the measurement of cerebral blood flow? What are the limitations of this technique?
A1: this compound, when dissolved in saline and injected into the carotid artery, acts as a diffusible tracer in the bloodstream. Its beta emissions can be detected externally using a Geiger-Muller tube placed over the exposed cortex []. The rate at which this compound clears from the brain tissue, measured as the beta-clearance rate, is directly related to the local blood flow in that region []. This relationship is mathematically described by the modified Kety equation [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



